4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Overview
Description
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazoles, which are known for their wide range of biological activities.
Scientific Research Applications
Drug Discovery and Clinical Therapy
The 1,2,4-triazole core, which is related to “4-methyl-4H-1,2,4-triazol-3-amine hydroiodide”, is widely incorporated into various therapeutically important agents. These include antifungal medications like itraconazole and posaconazole, antiviral drugs such as ribavirin, antimigraine treatments like rizatriptan, anxiolytics such as alprazolam, antidepressants like trazodone, and antitumoral agents including letrozole and anastrozole .
Organic Synthesis
Triazoles are utilized in organic synthesis due to their versatility and reactivity. They serve as building blocks for creating complex molecular structures that are used in various chemical syntheses .
Polymer Chemistry
In polymer chemistry, triazoles find applications as monomers or cross-linking agents due to their thermal stability and mechanical strength .
Supramolecular Chemistry
The triazole ring can act as a ligand in supramolecular chemistry, forming complexes with metals that have potential applications in catalysis and materials science .
Bioconjugation and Chemical Biology
Triazoles are used in bioconjugation techniques to attach various biomolecules together or to surfaces. This has implications in chemical biology for studying biological processes .
Fluorescent Imaging
Due to their fluorescent properties, triazoles are used in imaging techniques to visualize biological tissues and processes .
Materials Science
Triazoles contribute to the development of new materials with enhanced properties such as increased durability or conductivity .
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives for potential use in optical devices and technologies .
properties
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCSJSTNBVDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide | |
CAS RN |
857371-41-6 | |
Record name | 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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